molecular formula C16H19ClN2O B8564530 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol

Cat. No.: B8564530
M. Wt: 290.79 g/mol
InChI Key: IYTGRZLVQBOFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 5-chloro-2-quinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetaldehyde or 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetic acid.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline ring system.

    Chloroquine: Another antimalarial drug with a similar structure.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidine ring and an ethanol group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol

InChI

InChI=1S/C16H19ClN2O/c17-14-2-1-3-15-13(14)4-5-16(18-15)19-9-6-12(7-10-19)8-11-20/h1-5,12,20H,6-11H2

InChI Key

IYTGRZLVQBOFEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C2=NC3=C(C=C2)C(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The process is performed as described in Example 4 (step 4.1). Starting with 4.78 g (24.14 mmol) of 2-chloro-5-chloroquinoline (J. Med. Chem., 2002, 45, 3130–3137) and 3.43 g (26.55 mmol) of 2-(4-piperidyl)ethanol, 7 g of product are obtained in the form of an oil, which is used without further purification in the following step.
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